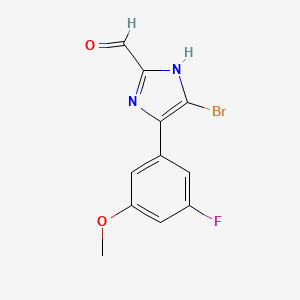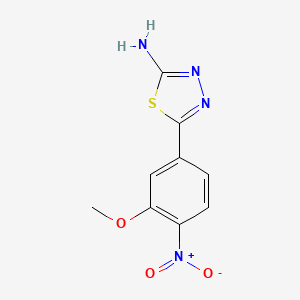
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxy-4-nitroaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Hydrogen peroxide (H2O2), acetic acid
Major Products Formed
Reduction: 5-(3-Amino-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the thiadiazole ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in microbial cells. The nitro group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-Aminothiazole-4-carboxylate: Another heterocyclic compound with a thiazole ring, known for its antimicrobial properties.
Uniqueness
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. The thiadiazole ring also imparts distinct chemical properties compared to other heterocycles like oxadiazoles and thiazoles.
Properties
Molecular Formula |
C9H8N4O3S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
5-(3-methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O3S/c1-16-7-4-5(2-3-6(7)13(14)15)8-11-12-9(10)17-8/h2-4H,1H3,(H2,10,12) |
InChI Key |
ZKHOSBYHZANMEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


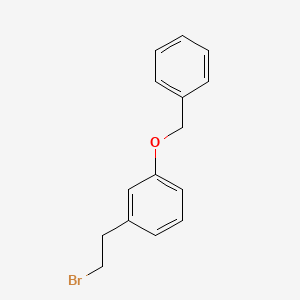
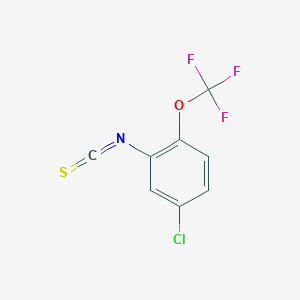
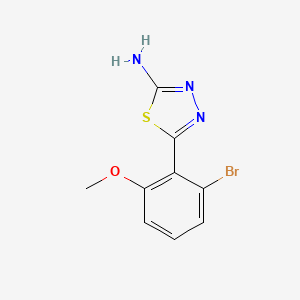

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)


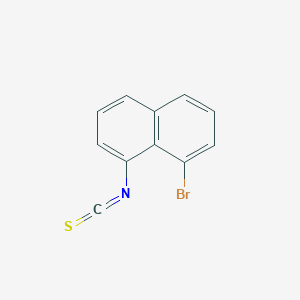
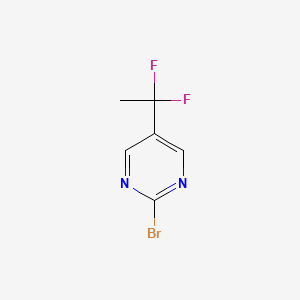

![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)

